Chlorhydrate de chlorhexidine

Vue d'ensemble

Description

Le chlorhydrate de chlorhexidine est un composé antimicrobien à large spectre largement utilisé comme désinfectant et antiseptique. Il est efficace contre une variété de micro-organismes, notamment les bactéries, les levures et les virus. Le composé est couramment utilisé pour la désinfection de la peau avant la chirurgie, le nettoyage des plaies, la prévention de la plaque dentaire, le traitement des infections fongiques de la bouche et la prévention du blocage des cathéters urinaires .

Applications De Recherche Scientifique

Chlorhexidine hydrochloride has numerous scientific research applications across various fields:

Chemistry: Used as a disinfectant and antiseptic in laboratory settings.

Biology: Employed in microbiological studies to control microbial contamination.

Medicine: Widely used in healthcare for skin disinfection, wound cleaning, and dental care.

Industry: Utilized in the formulation of disinfectants, cosmetics, and pharmaceutical products.

Mécanisme D'action

Target of Action

Chlorhexidine hydrochloride is a broad-spectrum antimicrobial agent that is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi . It is particularly effective against Gram-positive bacteria . The primary targets of chlorhexidine hydrochloride are the microbial cell surfaces, which are characteristically negatively charged .

Mode of Action

The mode of action of chlorhexidine hydrochloride involves the disruption of the cell membrane . The positively charged chlorhexidine hydrochloride molecule reacts with the negatively charged phosphate groups on microbial cell surfaces . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine hydrochloride to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death .

Biochemical Pathways

Chlorhexidine hydrochloride affects the integrity of the cell wall and the plasma membrane, resulting in leakage of cell contents and cell death . In low concentrations, it affects the integrity of the cell wall. Once the cell wall is damaged, chlorhexidine hydrochloride then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane). Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death .

Pharmacokinetics

Pharmacokinetic studies of oral chlorhexidine hydrochloride rinses indicate that approximately 30% of the active ingredient is retained in the mouth following rinsing, which is subsequently slowly released into oral fluids . This ability to adsorb to dentine, shared with tetracycline antibiotics such as doxycycline, is known as “substantivity” and is the result of chlorhexidine hydrochloride’s positive charge .

Result of Action

The result of the action of chlorhexidine hydrochloride is the inactivation of microorganisms. It has both bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) mechanisms of action, depending on its concentration . Chlorhexidine hydrochloride kills by disrupting the cell membrane . Upon application in vitro, chlorhexidine hydrochloride can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .

Action Environment

Protein-bound chlorhexidine hydrochloride releases slowly leading to prolonged activity . This suggests that the action, efficacy, and stability of chlorhexidine hydrochloride can be influenced by environmental factors such as the presence of proteins and other components in the human tissues.

Analyse Biochimique

Biochemical Properties

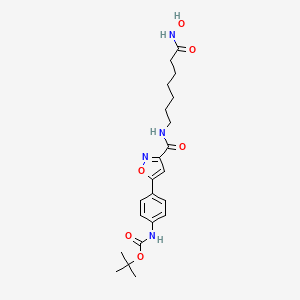

Chlorhexidine hydrochloride is a cationic bis-guanide, consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . It carries activity against a broad range of pathogens including bacteria, yeasts, and viruses . The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces .

Cellular Effects

Chlorhexidine hydrochloride disrupts the cell membrane, causing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . It has been shown to have cytotoxic effects on cells, damaging cells like fibroblasts, which aid in the healing process .

Molecular Mechanism

The mechanism of action of chlorhexidine hydrochloride involves rapid attraction to the bacterial cell, absorption to phosphate compounds on the bacterial surface, overcoming the cell wall exclusion mechanisms, attraction towards the cytoplasmic membrane, leakage of low molecular weight cytoplasmic components, and precipitation of the cytoplasm by the formation of complexes with phosphated moieties .

Temporal Effects in Laboratory Settings

Research on the effectiveness of chlorhexidine hydrochloride in reducing bacterial burden has primarily been conducted in laboratory settings . It has been shown that the bactericidal effect of chlorhexidine hydrochloride is dose-dependent .

Dosage Effects in Animal Models

In animal models, chlorhexidine hydrochloride has been shown to have a low potential for systemic or dermal toxicity . High doses can cause adverse effects such as gastric distress, nausea, and intoxication .

Metabolic Pathways

As chlorhexidine hydrochloride is very poorly absorbed in the gastrointestinal tract, it is unlikely to undergo metabolic conversion to any significant extent .

Transport and Distribution

Chlorhexidine hydrochloride is known to bind to proteins present in human tissues such as skin and mucous membranes . This binding allows for limited systemic or bodily absorption .

Subcellular Localization

Due to its cationic nature, chlorhexidine hydrochloride binds strongly to skin and mucosa, thereby localizing it to these areas . It is therefore poorly absorbed after oral or topical application .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de chlorhexidine peut être synthétisé par une réaction de reflux à chaud impliquant l'hexaméthylènedicyano-guanidine et le chlorhydrate de chloroaniline comme matières premières, avec l'éther de glycol ou le butanol normal comme solvant . La réaction est effectuée à 165 °C pendant 3 heures, ce qui conduit à la formation de this compound avec un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit une voie de synthèse similaire, le processus étant optimisé pour la production à grande échelle. L'utilisation d'éther de glycol ou de butanol normal comme solvants réduit les effets secondaires toxiques et la pollution environnementale associés à d'autres solvants. L'absence de catalyseur simplifie le processus d'après-traitement, rendant la production plus rentable .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de chlorhexidine subit diverses réactions chimiques, notamment :

Oxydation : La chlorhexidine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut être réduit, bien que cette réaction soit moins courante.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxyde de chlorhexidine, tandis que les réactions de substitution peuvent produire une variété de dérivés de la chlorhexidine .

Applications de la recherche scientifique

Le this compound a de nombreuses applications de recherche scientifique dans divers domaines :

Chimie : Utilisé comme désinfectant et antiseptique en laboratoire.

Biologie : Employé dans des études microbiologiques pour contrôler la contamination microbienne.

Médecine : Largement utilisé dans les soins de santé pour la désinfection de la peau, le nettoyage des plaies et les soins dentaires.

Industrie : Utilisé dans la formulation de désinfectants, de cosmétiques et de produits pharmaceutiques.

Mécanisme d'action

Le this compound exerce ses effets antimicrobiens par le biais de plusieurs mécanismes :

Disruption de la membrane cellulaire : La molécule de chlorhexidine chargée positivement interagit avec les groupes phosphate chargés négativement sur les surfaces des cellules microbiennes, perturbant la membrane cellulaire et provoquant une fuite du contenu intracellulaire.

Dénaturation des protéines : La chlorhexidine provoque la dénaturation des protéines, ce qui conduit à l'inactivation des enzymes microbiennes et d'autres protéines essentielles.

Dissolution des lipides : Le composé dissout les lipides dans la membrane cellulaire microbienne, compromettant davantage l'intégrité cellulaire.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de chlorhexidine est unique par rapport aux autres composés similaires en raison de son activité antimicrobienne à large spectre et de sa vitesse de destruction rapide. Parmi les composés similaires, citons :

Povidone-iode : Efficace contre une large gamme de micro-organismes, mais sa vitesse de destruction est plus lente que celle de la chlorhexidine.

Peroxyde d'hydrogène : Un puissant agent oxydant ayant des propriétés antimicrobiennes, mais qui peut être moins efficace en présence de matière organique.

Le this compound se distingue par ses mécanismes bactériostatiques et bactéricides doubles, ce qui le rend très efficace dans diverses applications .

Propriétés

Key on ui mechanism of action |

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |

|---|---|

Numéro CAS |

3697-42-5 |

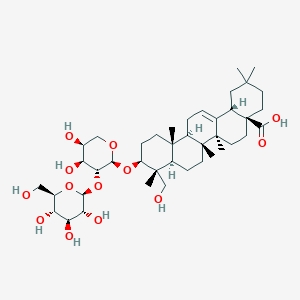

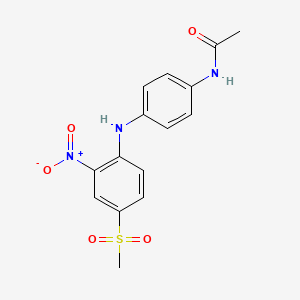

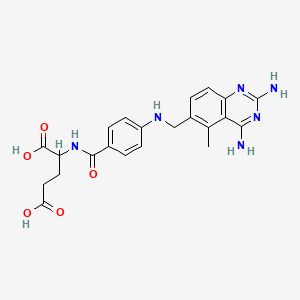

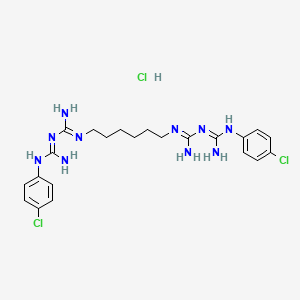

Formule moléculaire |

C22H31Cl3N10 |

Poids moléculaire |

541.9 g/mol |

Nom IUPAC |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1H |

Clé InChI |

AVRXPIQGQAHQTQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |

SMILES isomérique |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl |

SMILES canonique |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

Apparence |

Solid powder |

Color/Form |

Crystals from methanol Solid |

melting_point |

134 °C |

Key on ui other cas no. |

3697-42-5 |

Description physique |

Crystals from methanol; [HSDB] |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

98% |

Durée de conservation |

>3 years if stored properly |

Solubilité |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.